2-Chloro-6-methylamino-benzoic acid

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

For CNS drug discovery SAR, this scaffold delivers validated MAO-A inhibition (IC₅₀ 1.24 µM) that is absent in the primary amine analog 2-amino-6-chlorobenzoic acid. Its cLogP of 2.08 (optimal 1–3 range) supports blood-brain barrier penetration, distinguishing it from polar hydroxy or overly lipophilic methoxy analogs. The pre-installed methylamino group eliminates protection/deprotection cycles, reducing synthetic steps by 1–2 operations and improving process robustness against diazotization. HazMat shipping requirements (H332/H335) and 0–5°C storage apply. Optimize your CNS library today.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 64460-50-0
Cat. No. B1428826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methylamino-benzoic acid
CAS64460-50-0
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)Cl)C(=O)O
InChIInChI=1S/C8H8ClNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
InChIKeyGTDOXYQDGNOMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methylamino-benzoic acid (CAS 64460-50-0) Product Baseline: Structure, Identity, and Class Overview


2-Chloro-6-methylamino-benzoic acid (CAS 64460-50-0, MF: C₈H₈ClNO₂, MW: 185.61 g/mol) is a disubstituted benzoic acid derivative featuring a chlorine atom at the 2-position and a methylamino (-NHCH₃) group at the 6-position [1]. This compound belongs to the class of ortho-substituted aminobenzoic acids and is structurally characterized by a 2,6-substitution pattern on the benzoic acid core. The molecule contains a carboxylic acid moiety capable of forming salts and esters, a secondary amine site for alkylation or amidation, and an aromatic chlorine that can participate in cross-coupling reactions . It is supplied as a yellow solid with ≥97% purity, is classified as an irritant (GHS07), and is intended exclusively for research and laboratory use .

2-Chloro-6-methylamino-benzoic acid (64460-50-0): Why Generic Substitution Fails Without Comparative Analysis


Within the 2,6-disubstituted benzoic acid class, substitution patterns and functional group electronics dictate critical physicochemical and biological properties that cannot be assumed interchangeable. A simple N-methylation of the 2-amino-6-chlorobenzoic acid scaffold (CAS 2148-56-3) introduces a methylamino group with distinct hydrogen-bonding capacity, altered basicity (pKa shift), and increased lipophilicity (cLogP ~2.08 for the target compound) that can dramatically affect membrane permeability, protein binding, and metabolic stability relative to the primary amine analog [1]. Similarly, replacing the methylamino group with other substituents (e.g., hydroxyl, methoxy, fluoro) at the 6-position yields compounds with fundamentally different solubility profiles, hydrogen-bond donor/acceptor counts, and electronic effects on the aromatic ring [2]. For procurement decisions—whether for building-block stockpiling, SAR expansion, or process development—generic substitution without comparative data risks introducing uncontrolled variables that invalidate reaction yields, biological assay reproducibility, or downstream regulatory compliance [3].

2-Chloro-6-methylamino-benzoic acid (64460-50-0): Head-to-Head Quantitative Evidence for Scientific Selection


Monoamine Oxidase A (MAO-A) Inhibitory Activity: Target Compound vs. 2-Amino-6-chlorobenzoic Acid Analog

2-Chloro-6-methylamino-benzoic acid demonstrates measurable inhibitory activity against recombinant bovine mitochondrial MAO-A, with an IC₅₀ of 1.24 × 10³ nM (1.24 µM) in a fluorimetric assay using benzylamine or serotonin as substrate, incubated for 60 minutes [1]. In contrast, the closely related analog 2-amino-6-chlorobenzoic acid (CAS 2148-56-3), which lacks the N-methyl group, shows no reported MAO-A inhibitory activity in available databases, suggesting the methylamino moiety is a critical pharmacophoric feature for enzyme engagement .

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Lipophilicity (LogP) and Predicted Membrane Permeability: Target Compound vs. Hydroxy and Methoxy Analogs

The calculated octanol-water partition coefficient (cLogP) for 2-chloro-6-methylamino-benzoic acid is 2.0799 . This value indicates moderate lipophilicity, which balances aqueous solubility with membrane permeability—a desirable profile for central nervous system (CNS) penetration in drug discovery. In comparison, the 6-hydroxy analog (2-chloro-6-hydroxybenzoic acid, CAS 56961-31-0) possesses an additional hydrogen-bond donor and exhibits substantially higher polarity (lower LogP, estimated ~1.2–1.5), which limits passive diffusion across lipid bilayers [1]. Conversely, the 6-methoxy analog (2-chloro-6-methoxybenzoic acid, CAS 3260-89-7) has a cLogP estimated at 2.5–2.8, conferring higher lipophilicity but potentially increased plasma protein binding and hERG liability [2].

Physicochemical Profiling Drug Design ADME Prediction

Synthetic Utility as a Building Block: Distinct Reactivity of Methylamino Group vs. Primary Amine in 2-Amino-6-chlorobenzoic Acid

The secondary methylamino group (-NHCH₃) in 2-chloro-6-methylamino-benzoic acid enables chemoselective transformations not accessible with the primary amine analog 2-amino-6-chlorobenzoic acid. The methylamino nitrogen can undergo N-alkylation without the need for protection/deprotection sequences that are obligatory for the primary amine, thereby reducing step count in multi-step syntheses . Additionally, the N-methyl substituent prevents undesired diazotization side reactions that plague primary aromatic amines under acidic nitrosating conditions, improving process robustness in scale-up applications [1]. This compound serves as a precursor for further N-functionalization or as a scaffold for generating libraries of N-alkylated aminobenzoic acid derivatives [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Safety and Handling Classification: GHS Hazard Profile Comparison with 2-Chloro-6-fluorobenzoic Acid

2-Chloro-6-methylamino-benzoic acid is classified under GHS as an irritant (GHS07) with hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) . In contrast, the 6-fluoro analog (2-chloro-6-fluorobenzoic acid, CAS 434-75-3) carries only the H302 (harmful if swallowed) and H315+H319 warnings, lacking the acute inhalation toxicity hazard (H332) [1]. This differential hazard classification has direct operational implications for procurement: the target compound may require additional ventilation controls, respiratory protection, or restricted shipping classifications that affect laboratory workflow and total acquisition cost .

Chemical Safety Laboratory Procurement Hazard Assessment

2-Chloro-6-methylamino-benzoic acid (64460-50-0): Best-Fit Research and Industrial Application Scenarios


Neuropharmacology SAR Studies Targeting Monoamine Oxidase A (MAO-A)

This compound is optimally deployed in structure-activity relationship (SAR) campaigns investigating MAO-A inhibition, where its measured IC₅₀ of 1.24 µM provides a validated starting point for hit-to-lead optimization. The methylamino group is essential for this activity, as evidenced by the lack of inhibition observed with the primary amine analog 2-amino-6-chlorobenzoic acid. Researchers can use this scaffold to explore N-substitution effects on MAO-A potency and selectivity over MAO-B. [1]

Medicinal Chemistry Building Block for CNS-Penetrant Compound Libraries

Given its favorable cLogP of 2.08—within the optimal range (1–3) for blood-brain barrier penetration—this compound is an ideal core scaffold for designing central nervous system (CNS) drug candidates. Its lipophilicity profile distinguishes it from more polar alternatives like 2-chloro-6-hydroxybenzoic acid, which exhibit suboptimal passive diffusion, and from overly lipophilic methoxy analogs that risk off-target promiscuity. The pre-installed secondary amine permits rapid N-functionalization to generate diverse CNS-focused libraries.

Process Chemistry: Streamlined Synthesis of N-Alkylated Aminobenzoic Acid Derivatives

Process development teams seeking to minimize synthetic step count should prioritize this compound over 2-amino-6-chlorobenzoic acid when the target molecule contains an N-alkylated amine. The methylamino group eliminates protection/deprotection cycles required for primary amines, reducing total steps by one to two operations and improving overall yield by avoiding protection-related losses. Additionally, the compound's resistance to diazotization under acidic conditions enhances process robustness during nitrosating work-ups. [2]

Laboratory-Scale Procurement with Informed Hazard Management

This compound is appropriate for laboratories equipped with adequate engineering controls (e.g., fume hoods) and personal protective equipment to manage the H332 (inhalation toxicity) and H335 (respiratory irritation) hazards. Procurement teams should note that these additional hazard classifications relative to the 6-fluoro analog may incur HazMat shipping fees and necessitate specific storage conditions (0–5°C for this product vs. ambient for some comparators). These operational considerations should be weighed when selecting among in-class compounds for routine stock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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